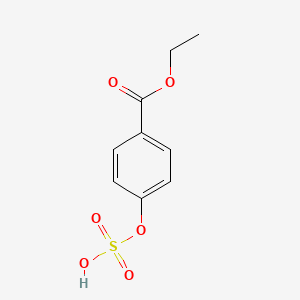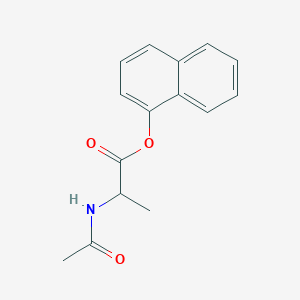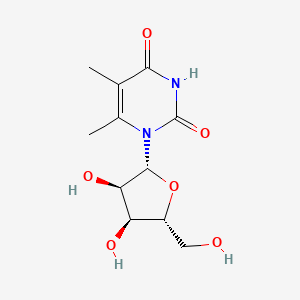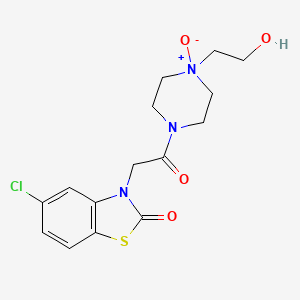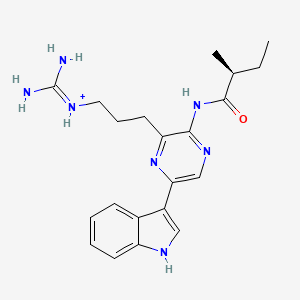
oxidized Cypridina luciferin(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidized Cypridina luciferin(1+) is the conjugate acid of oxidized Cypridina luciferin arising from selective protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of an oxidized Cypridina luciferin.
Wissenschaftliche Forschungsanwendungen
Bioluminescence Mechanism
Oxidized Cypridina luciferin, also known as oxyluciferin, is integral to the study of bioluminescence. It is the product of the luminescent oxidation of Cypridina luciferin, emitting light when oxidized in the presence of Cypridina luciferase or in an aprotic solvent without luciferase. This reaction yields oxyluciferin and CO2, and oxyluciferin can further convert to etioluciferin under certain conditions (Shimomura & Johnson, 1971).
Bioluminescent Enzyme Immunoassay
Biotinylated Cypridina luciferase, derived from Cypridina luciferin, has been used in bioluminescent enzyme immunoassays (BLEIAs). This application allows for sensitive and versatile reporting in scientific experiments, particularly in monitoring gene expression in mammalian cells (Wu et al., 2007).
Chemiluminescence Probe for Active Oxygen Species
Cypridina luciferin analogs, particularly MCLA, are used as chemiluminescence probes for detecting active oxygen species like superoxide anion (O2-) and singlet oxygen (1O2). This has significant implications in toxicology and environmental sciences (Kambayashi & Ogino, 2003).
Study of Bioluminescence Properties
Research into the binding properties of Cypridina oxyluciferin with luciferase revealed that this complex is the primary light emitter in the bioluminescence process. Understanding this interaction is crucial for comprehending the fundamental mechanisms of bioluminescence (Shimomura, Johnson & Masugi, 1969).
Photochemistry of Cypridina Lumophore
The photochemical properties of the Cypridina lumophore, particularly the chemiexcited state, are crucial for applications in bioimaging and photobiology. Understanding the mechanism of light emission from Cypridina hilgendorfii, a bioluminescent crustacean, is important for future applications of this strongly emissive lumophore (Ding, Naumov & Liu, 2015).
Eigenschaften
Produktname |
oxidized Cypridina luciferin(1+) |
|---|---|
Molekularformel |
C21H28N7O+ |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
diaminomethylidene-[3-[6-(1H-indol-3-yl)-3-[[(2S)-2-methylbutanoyl]amino]pyrazin-2-yl]propyl]azanium |
InChI |
InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/p+1/t13-/m0/s1 |
InChI-Schlüssel |
PSYJEEMZZIZTSR-ZDUSSCGKSA-O |
Isomerische SMILES |
CC[C@H](C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2~{R},3~{R},4~{R},5~{S},6~{S})-2-[[(1~{R},3~{S},5~{S},8~{R},9~{S},10~{R},11~{R},13~{R},14~{S},17~{R})-10-(hydroxymethyl)-13-methyl-1,5,11,14-tetrakis(oxidanyl)-17-(5-oxidanylidene-2~{H}-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1~{H}-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyl-3,5-bis(oxidanyl)oxan-4-yl] anthracene-9-carboxylate](/img/structure/B1262333.png)
![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
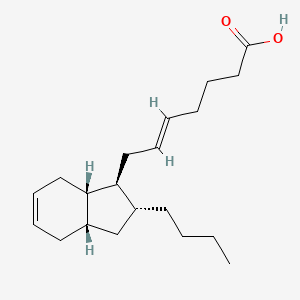
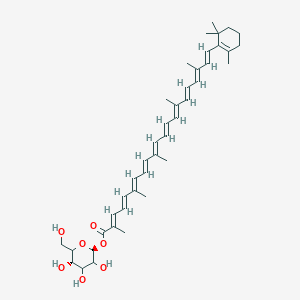
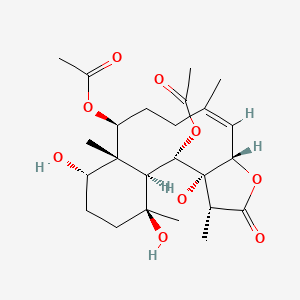
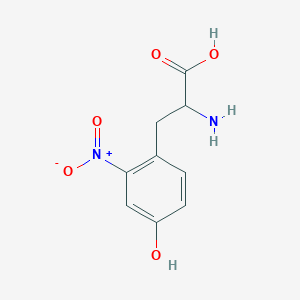
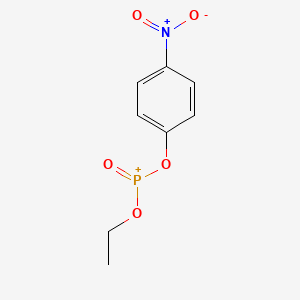
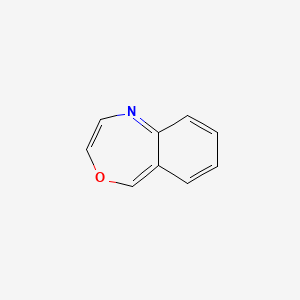
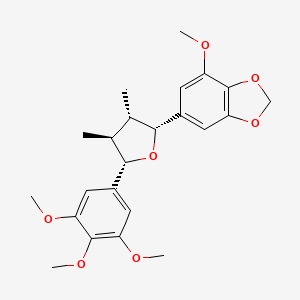
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)
